

Application Notes and Protocols for In Vivo Studies with YCT529 in Mice

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Compound of Interest

Compound Name: YCT529

Cat. No.: B12399568

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Audience: Researchers, scientists, and drug development professionals.

Introduction

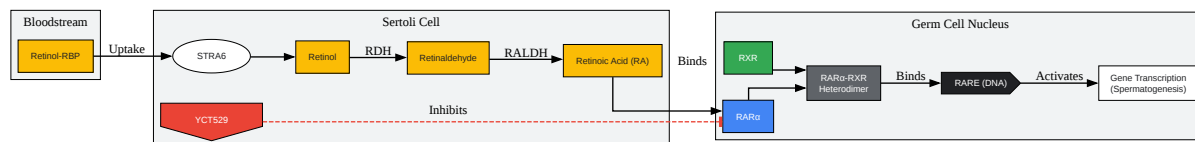
YCT529 is a potent and selective inhibitor of the Retinoic Acid Receptor Alpha (RAR α), a nuclear receptor crucial for spermatogenesis.^{[1][2][3]} By targeting RAR α , **YCT529** disrupts the vitamin A signaling pathway essential for sperm production, leading to reversible male infertility.^{[1][3][4]} Preclinical studies in mice have demonstrated that oral administration of **YCT529** can achieve a 99% efficacy in preventing pregnancy, with fertility being fully restored upon cessation of treatment.^{[1][3][5][6][7]} These promising results have positioned **YCT529** as a first-in-class, non-hormonal male contraceptive candidate currently undergoing human clinical trials.^{[6][8]}

These application notes provide detailed protocols for designing and conducting in vivo studies in mice to evaluate the efficacy, reversibility, and mechanism of action of **YCT529**.

Mechanism of Action: RAR α Signaling in Spermatogenesis

Retinoic acid (RA), a metabolite of vitamin A, is indispensable for male fertility. Within the testes, RA binds to Retinoic Acid Receptors (RARs), which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, regulating the transcription of genes essential for spermatogonial

differentiation and meiosis. **YCT529** acts as a competitive antagonist to RA at the RAR α receptor, thereby inhibiting the downstream gene expression necessary for sperm development.



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Caption: Simplified RAR α signaling pathway in spermatogenesis and the inhibitory action of **YCT529**.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **YCT529** in mice.

Table 1: Pharmacokinetic Parameters of **YCT529** in Male CD-1 Mice

Parameter	Value	Reference
Dose (Oral)	10 mg/kg	[9]
Peak Plasma Concentration (Cmax)	907 ng/mL	[9]
Time to Peak Concentration (Tmax)	30 minutes	[9]

| Systemic Half-life (t_{1/2}) | 6.1 hours [9] |

Table 2: Efficacy and Reversibility of **YCT529** in Male Mice

Parameter	Dosing Regimen	Observation	Reference
Efficacy	10 mg/kg/day for 4 weeks	99% prevention of pregnancy	[5][6][7]

| Reversibility | Cessation of treatment | Fertility restored within 4-6 weeks |[1][3][5][10] |

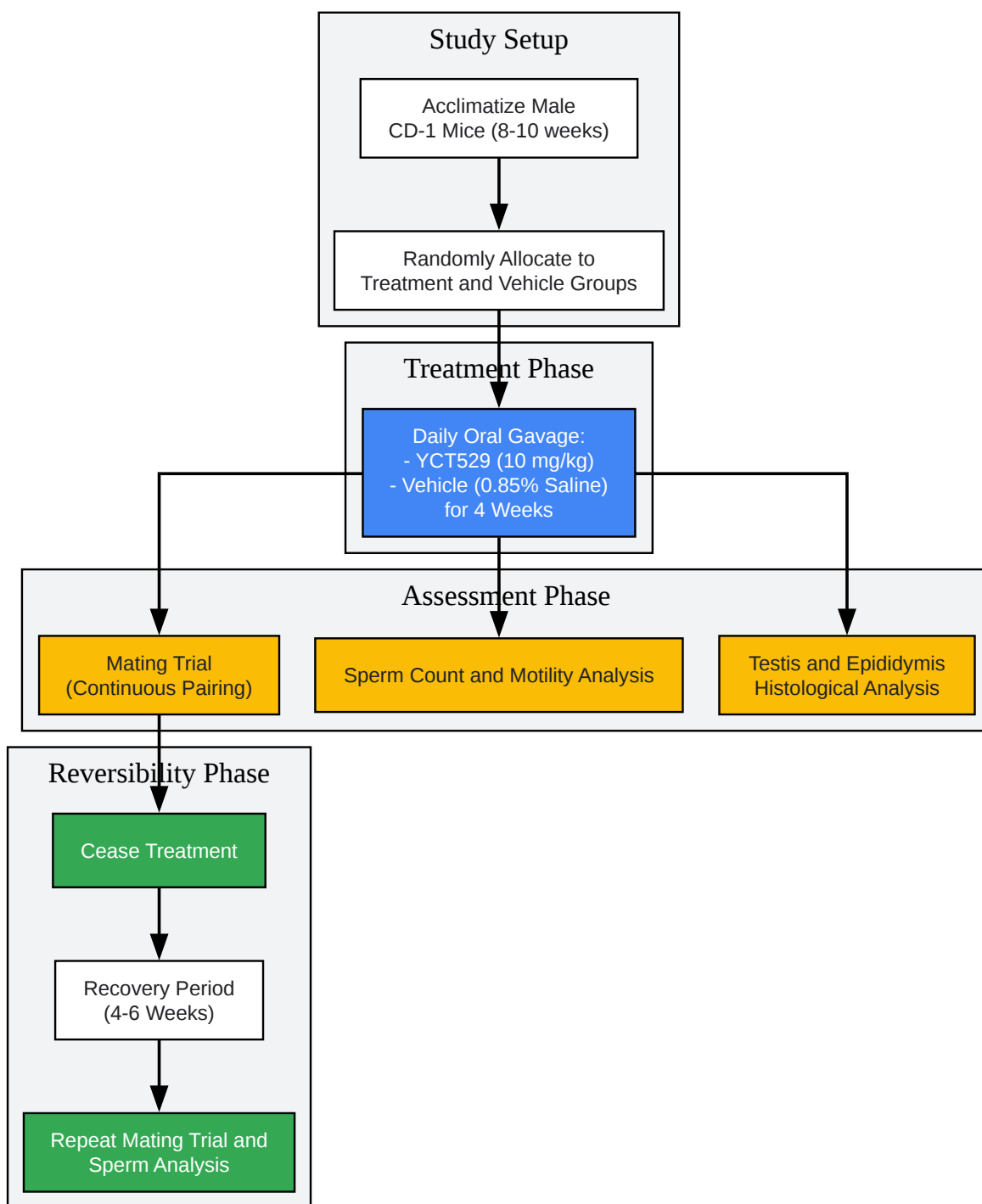
Experimental Protocols

Animal Models

- Strain: CD-1 mice are a suitable outbred strain for these studies and have been used in pharmacokinetic evaluations of **YCT529**. [1][9]
- Age: Sexually mature male mice (8-10 weeks old) should be used.
- Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

YCT529 Formulation and Administration

- Formulation: **YCT529** can be suspended in 0.85% saline for oral administration. [5]
- Administration: Administer **YCT529** or vehicle control daily via oral gavage at a volume of 10 mL/kg body weight.



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Caption: General experimental workflow for in vivo studies of **YCT529** in mice.

Efficacy Study: Continuous Mating Trial

- Initiation: After 2-4 weeks of daily **YCT529** or vehicle administration, house each male individually with two sexually mature female CD-1 mice.
- Monitoring: Monitor females daily for the presence of a vaginal plug, which indicates mating.
- Duration: Continue co-housing for a period that covers at least two full estrous cycles in the females (approximately 10-14 days).
- Endpoint: Separate the females and monitor for pregnancy and litter size for 21 days.
- Calculation of Efficacy: $\text{Efficacy (\%)} = (1 - (\text{Number of pregnancies in treatment group} / \text{Number of pregnancies in vehicle group})) * 100$.

Sperm Parameter Analysis

- Sample Collection: At the end of the treatment period, euthanize a subset of male mice. Isolate the cauda epididymides.
- Sperm Extraction: Place the cauda epididymides in a pre-warmed buffer (e.g., M2 medium) and make several incisions to allow sperm to swim out.
- Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a hemocytometer.
- Motility Assessment: Place a drop of the sperm suspension on a pre-warmed slide and assess the percentage of motile sperm and progressively motile sperm using a microscope. Computer-Assisted Sperm Analysis (CASA) systems can provide more objective measurements.

Histological Analysis

- Tissue Collection and Fixation: At necropsy, collect testes and epididymides. Fix the tissues in Bouin's solution or 4% paraformaldehyde.
- Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

- **Sectioning and Staining:** Cut 5 μm sections and stain with Hematoxylin and Eosin (H&E) to observe the general morphology of the seminiferous tubules and epididymis.
- **Analysis:** Examine the sections for signs of disrupted spermatogenesis, such as the absence of mature spermatids, presence of vacuoles in the seminiferous epithelium, and reduced sperm in the epididymal lumen.

Immunohistochemistry for RAR α

- **Antigen Retrieval:** For paraffin-embedded sections, perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
- **Blocking:** Block non-specific antibody binding with a suitable blocking buffer (e.g., normal goat serum).
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody specific for RAR α overnight at 4°C.
- **Secondary Antibody and Detection:** Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for visualization.
- **Counterstaining:** Lightly counterstain with hematoxylin.
- **Analysis:** Assess the localization and expression levels of RAR α in the different cell types of the testis.

Reversibility Study

- **Treatment Cessation:** After the 4-week treatment period, cease administration of **YCT529**.
- **Recovery Period:** Allow the mice a recovery period of at least 6 weeks.
- **Assessment:** At the end of the recovery period, repeat the continuous mating trial and sperm parameter analysis to assess the restoration of fertility.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of **YCT529** in mice. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data on the efficacy, reversibility, and mechanism of action of this promising non-hormonal male contraceptive candidate. Careful experimental design and execution are paramount to advancing our understanding of **YCT529** and its potential clinical utility.

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